molecular formula C10H14N2O3 B8382408 4-(3-Nitro-phenoxy)-butylamine

4-(3-Nitro-phenoxy)-butylamine

Cat. No. B8382408
M. Wt: 210.23 g/mol
InChI Key: KTNSYQGMIBXUPA-UHFFFAOYSA-N
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Patent
US07312225B2

Procedure details

A solution of 17.0 g (50 mmol) of 2-[4-(3-nitro-phenoxy)-butyl]-isoindole-1,3-dione in 1000 ml of ethanol is mixed with 25 ml of hydrazine and stirred for 2 hours at 70° C. After cooling, the precipitate that is formed is suctioned off, and the filtrate is spun in. The residue is taken up in dichloromethane. It is filtered again, and the filtrate is fully concentrated by evaporation. 5.8 g (28 mmol, corresponding to 56% of theory) of the product is obtained.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:23]=[CH:24][CH:25]=1)[O:7][CH2:8][CH2:9][CH2:10][CH2:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O)([O-:3])=[O:2].NN>C(O)C.ClCCl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:23]=[CH:24][CH:25]=1)[O:7][CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OCCCCN2C(C3=CC=CC=C3C2=O)=O)C=CC1
Name
Quantity
25 mL
Type
reactant
Smiles
NN
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate that is formed
FILTRATION
Type
FILTRATION
Details
It is filtered again
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is fully concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
5.8 g (28 mmol, corresponding to 56% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(OCCCCN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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